molecular formula C20H23NO3 B12426397 Benalaxyl-d5

Benalaxyl-d5

Cat. No.: B12426397
M. Wt: 330.4 g/mol
InChI Key: CJPQIRJHIZUAQP-KYKXZDJCSA-N
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Description

Benalaxyl-d5 is a deuterium-labeled analog of Benalaxyl, a phenylamide fungicide. The compound is primarily used in scientific research as a stable isotope-labeled standard. The molecular formula of this compound is C20H18D5NO3, and it has a molecular weight of 330.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benalaxyl-d5 involves the incorporation of deuterium atoms into the Benalaxyl molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the purity and consistency of the final product. The production process is carefully controlled to meet regulatory standards and ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Benalaxyl-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Benalaxyl-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Benalaxyl in various samples.

    Biology: Employed in studies to understand the metabolic pathways and degradation of Benalaxyl in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Benalaxyl.

    Industry: Applied in the development and testing of new fungicides and other agrochemicals .

Mechanism of Action

Benalaxyl-d5, like its non-deuterated counterpart, acts as a fungicide by inhibiting the growth of fungal mycelium and the germination of zoospores. The compound targets specific enzymes and pathways involved in fungal growth and reproduction. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Benalaxyl-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its stable isotope labeling, which enhances its utility in scientific research by providing more accurate and reliable data.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 2-(2,6-dimethyl-N-[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]anilino)propanoate

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/i5D,6D,7D,11D,12D

InChI Key

CJPQIRJHIZUAQP-KYKXZDJCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N(C2=C(C=CC=C2C)C)C(C)C(=O)OC)[2H])[2H]

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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